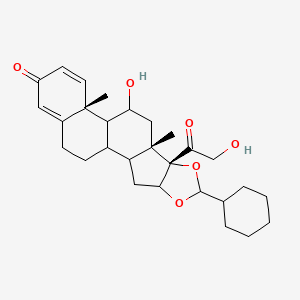

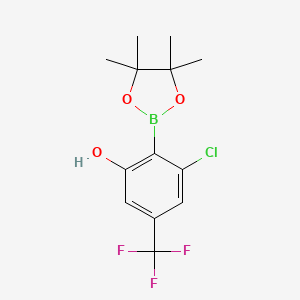

![molecular formula C45H72O16 B14787831 [5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

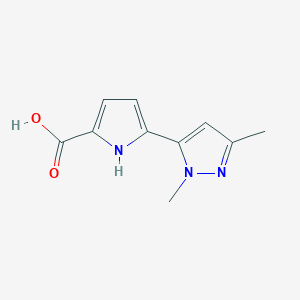

Isoastragaloside I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicine widely used in clinical settings. This compound is known for its beneficial effects on health, including its ability to alleviate hyperglycemia, glucose intolerance, and insulin resistance . It has also been found to protect the integrity of the blood-brain barrier under inflammatory conditions .

准备方法

Synthetic Routes and Reaction Conditions: Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves sonication extraction and ammonia hydrolyzation, which significantly reduces the preparation time . The compound can also be isolated using macroporous resin and analyzed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection .

Industrial Production Methods: In industrial settings, the production of Isoastragaloside I involves the cultivation of Astragalus membranaceus, followed by harvesting, drying, and extraction of the roots. The extracted compound is then purified and analyzed to ensure its quality and potency .

化学反应分析

Types of Reactions: Isoastragaloside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta. The conditions for these reactions typically involve specific concentrations and temperatures to ensure optimal results .

Major Products Formed: The major products formed from these reactions include derivatives of Isoastragaloside I with enhanced anti-inflammatory and antioxidant properties .

科学研究应用

Isoastragaloside I has a wide range of scientific research applications:

作用机制

Isoastragaloside I exerts its effects by inhibiting the activation of nuclear factor-kappa B and reducing the production of pro-inflammatory cytokines such as nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta . It also activates the nuclear factor erythroid 2-related factor 2 signaling pathway, which enhances the expression of antioxidant defense enzymes like heme oxygenase 1 and NAD(P)H:quinone oxidoreductase 1 .

相似化合物的比较

Isoastragaloside I is unique among cycloartane glycosides due to its potent anti-inflammatory and antioxidant properties. Similar compounds include:

Astragaloside I: Known for its cardioprotective and hepatoprotective effects.

Astragaloside II: Exhibits anti-inflammatory and anti-diabetic properties.

Astragaloside IV: Has a broad range of pharmacological properties, including anti-apoptotic and anti-hypertensive effects.

Isoastragaloside II: Similar to Isoastragaloside I, it has been shown to increase adiponectin secretion and improve glucose metabolism.

Isoastragaloside I stands out due to its specific ability to protect the blood-brain barrier and its potential therapeutic applications in neuroinflammatory diseases .

属性

分子式 |

C45H72O16 |

|---|---|

分子量 |

869.0 g/mol |

IUPAC 名称 |

[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,41-,42+,43-,44+,45-/m1/s1 |

InChI 键 |

HVPKALQHGQMJER-MBNVTVOVSA-N |

手性 SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C |

规范 SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)

![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)